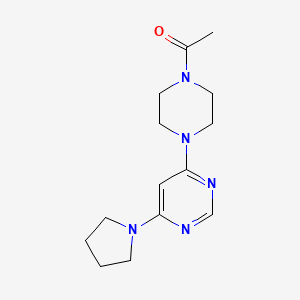

![molecular formula C16H24N2O4S B5547076 N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemicals known for their diverse applications in medicinal chemistry and materials science. Its synthesis and analysis contribute to the understanding of its potential functionalities and interactions.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves reactions like the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, utilizing terminal acetylenes in the presence of palladium catalysts (Sakamoto et al., 1988). This method reflects the potential synthetic routes that can be adapted for the target compound, emphasizing carbon-functional group modifications at strategic positions.

Molecular Structure Analysis

Structural analysis reveals the conformational preferences of similar methanesulfonamide derivatives. For instance, N-(3,4-Dimethylphenyl)methanesulfonamide shows a specific orientation of the amide hydrogen and the methanesulfonyl group relative to the benzene plane, suggesting how molecular interactions might influence the biological activity of the compound (Gowda et al., 2007).

Chemical Reactions and Properties

The reactivity of methanesulfonamide derivatives has been studied through their involvement in various chemical reactions. For example, the synthesis of (4-methanesulfonamidophenoxy)propanolamines as potential antiarrhythmic agents illustrates the versatile reactivity of the sulfonamide group in forming compounds with significant biological activity (Connors et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the applications and handling of the compound. Studies on similar molecules, like N-(2,3-Dichlorophenyl)methanesulfonamide, provide insights into how substituents affect these properties, which is essential for designing compounds with desired physical characteristics (Gowda et al., 2007).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are key to the compound's applications. The formation and reaction of N-acyl- and N-methanesulfonyl derivatives, as explored in the synthesis of hexahydro-7-methoxy-6-oxoisoquinolines, highlight the chemical versatility and potential of the sulfonamide group for further functionalization (Hoshino et al., 2001).

Scientific Research Applications

Synthesis of Heterocycles

A method for the synthesis of C-substituted morpholines, among other heterocycles, was reported, showcasing the use of α-phenylvinylsulfonium salts. This process is notable for its regio- and diastereoselectivity, achieved through the choice of base and solvent, highlighting the chemical versatility of sulfonamide derivatives in creating complex molecular structures (Matlock et al., 2015).

Antibacterial Activity

Research on 4-(Phenylsulfonyl) morpholine demonstrated its role in antimicrobial studies. It was tested for antimicrobial activity against various microorganisms, including multi-resistant bacterial strains. The study aimed to investigate the modulating activity of this compound, finding that it could enhance the efficacy of other antimicrobial agents, which points towards its potential in addressing antibiotic resistance (Oliveira et al., 2015).

Molecular Conformation and NMR Studies

A detailed computational study on the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide was conducted. This work provides insights into the physical and chemical properties of sulfonamide derivatives, contributing to a deeper understanding of their behavior in various solvents and potential applications in material science (Karabacak et al., 2010).

Neuroprotective Effects

The compound ONO-1924H, structurally related to the sulfonamide , was studied for its neuroprotective effects as an inhibitor of poly ADP-ribose polymerase (PARP). This research highlights the therapeutic potential of sulfonamide derivatives in the treatment of ischemic stroke and possibly other neurodegenerative conditions, demonstrating significant reduction in cerebral damage and improvement in neurological deficits (Kamanaka et al., 2004).

properties

IUPAC Name |

N-(3-methylphenyl)-N-(4-morpholin-4-yl-4-oxobutyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-14-5-3-6-15(13-14)18(23(2,20)21)8-4-7-16(19)17-9-11-22-12-10-17/h3,5-6,13H,4,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZIQTNDSAHURL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCCC(=O)N2CCOCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-N-[4-(morpholin-4-yl)-4-oxobutyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

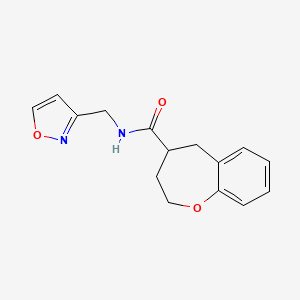

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

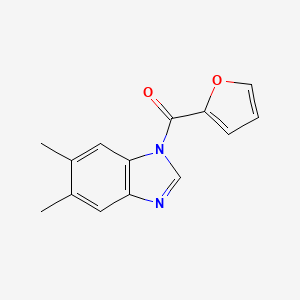

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

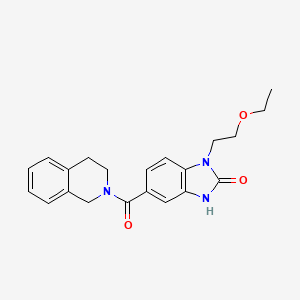

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)